Cas no 60254-64-0 (lacto-n-fucopentaose v)

lacto-n-fucopentaose v 化学的及び物理的性質
名前と識別子
-
- lacto-n-fucopentaose v
- N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)ox
- LNFP V
- HexNAc-Fuc-(Hex)3
- LNFP-V
- (Z)-N-[(2R,3R,4S,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2S,3R,4S,5R)-1,2,5-trihydroxy-6-oxo-4-{[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexan-3-yl]oxy}oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[(2S,3R,4R,5S,6R
- 1ST001238
- 60254-64-0
- N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- LNFPV
- LNFP V; Lacto-N-fucopentaose V;60254-64-0;N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide;HexNAc-Fuc-(Hex)3;LNFPV
- TVVLIFCVJJSLBL-UHFFFAOYSA-N
-
- MDL: MFCD00214316
- インチ: InChI=1S/C32H55NO25/c1-7-14(39)18(43)20(45)30(50-7)58-27-22(47)28(49)51-12(6-37)24(27)55-32-23(48)26(17(42)11(5-36)54-32)57-29-13(33-8(2)38)25(16(41)10(4-35)52-29)56-31-21(46)19(44)15(40)9(3-34)53-31/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)
- InChIKey: FGJTXYWKOHAINP-UHFFFAOYSA-N
- SMILES: CC1OC(OC2C(O)C(O)OC(CO)C2OC2OC(CO)C(O)C(OC3OC(CO)C(O)C(OC4OC(CO)C(O)C(O)C4O)C3NC(C)=O)C2O)C(O)C(O)C1O
計算された属性
- 精确分子量: 853.30600
- 同位素质量: 853.30631624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 16
- 氢键受体数量: 25
- 重原子数量: 58
- 回転可能化学結合数: 17
- 複雑さ: 1290
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 24
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 424Ų
- XLogP3: -9.3
じっけんとくせい
- PSA: 415.62000
- LogP: -10.36230
lacto-n-fucopentaose v Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | OL06817-50 ug |
Lacto-N-fucopentaose V |
60254-64-0 | 50ug |
$158.81 | 2023-01-03 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY297725-0.001g |
Lacto-N-fucopentaose Ⅴ |
60254-64-0 | ≥80% | 0.001g |
¥11000.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1191720-0.001g |
Lacto-N-fucopentaose |
60254-64-0 | 80% | 0.001g |
$1320 | 2024-07-28 | |
eNovation Chemicals LLC | Y1191720-0.005g |
Lacto-N-fucopentaose |
60254-64-0 | 80% | 0.005g |
$4345 | 2025-02-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286120A-500 µg |
Lacto-N-fucopentaose V, |
60254-64-0 | ≥90% | 500µg |
¥11,003.00 | 2023-07-10 | |
Biosynth | OL06817-250 ug |
Lacto-N-fucopentaose V |
60254-64-0 | 250ug |
$552.67 | 2023-01-03 | ||
Biosynth | OL06817-100 ug |
Lacto-N-fucopentaose V |
60254-64-0 | 100ug |
$254.10 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286120A-500µg |
Lacto-N-fucopentaose V, |
60254-64-0 | ≥80% | 500µg |
¥11003.00 | 2023-09-05 | |
eNovation Chemicals LLC | Y1191720-0.001g |
Lacto-N-fucopentaose |
60254-64-0 | 80% | 0.001g |
$1320 | 2025-02-21 | |
eNovation Chemicals LLC | Y1191720-0.001g |
Lacto-N-fucopentaose |
60254-64-0 | 80% | 0.001g |
$1320 | 2025-02-27 |
lacto-n-fucopentaose v 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
lacto-n-fucopentaose vに関する追加情報
Recent Advances in Lacto-N-fucopentaose V (60254-64-0) Research: A Comprehensive Brief
Lacto-N-fucopentaose V (LNFP V, CAS: 60254-64-0) is a human milk oligosaccharide (HMO) that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its structural properties, biosynthesis, and biological activities, particularly in modulating immune responses and gut microbiota. This brief synthesizes the latest findings to provide a comprehensive overview of the current state of research on LNFP V.
One of the key advancements in LNFP V research involves its role in immune modulation. A 2023 study published in Glycobiology demonstrated that LNFP V interacts with specific lectin receptors on dendritic cells, leading to the suppression of pro-inflammatory cytokines and the promotion of regulatory T-cell differentiation. This suggests its potential as a therapeutic agent for autoimmune diseases and inflammatory conditions. The study utilized advanced NMR spectroscopy and molecular docking simulations to elucidate the binding mechanisms, providing a structural basis for its immunomodulatory effects.
Another significant development is the optimization of enzymatic synthesis methods for LNFP V. Traditional chemical synthesis of HMOs is often labor-intensive and yields low quantities. However, a recent breakthrough published in Biotechnology and Bioengineering (2024) described a novel recombinant enzyme system capable of producing LNFP V with high efficiency and purity. This system leverages engineered glycosyltransferases and fucosyltransferases, achieving a yield of over 80%. Such advancements are critical for scaling up production to meet the demands of clinical and commercial applications.
The impact of LNFP V on gut microbiota has also been a focal point of recent research. A 2024 clinical trial reported in Nature Communications investigated the effects of LNFP V supplementation in infants. The study found that LNFP V selectively promoted the growth of Bifidobacterium species, which are associated with improved gut barrier function and reduced incidence of infections. These findings underscore the potential of LNFP V as a prebiotic agent in infant formula and therapeutic nutrition.
In addition to its biological activities, the pharmacokinetics and safety profile of LNFP V have been evaluated in preclinical models. A 2023 study in Journal of Pharmaceutical Sciences reported that LNFP V exhibits favorable oral bioavailability and minimal toxicity, even at high doses. These results support its further development as a pharmaceutical ingredient. However, challenges remain in standardizing analytical methods for quality control, as highlighted in a recent review in Analytical and Bioanalytical Chemistry (2024).
Looking ahead, the integration of LNFP V into personalized medicine and microbiome-based therapies represents a promising direction. Researchers are exploring its synergistic effects with other HMOs and probiotics, as well as its potential in treating metabolic disorders and neurodegenerative diseases. Collaborative efforts between academia and industry will be essential to translate these findings into viable products.
In conclusion, recent research on Lacto-N-fucopentaose V (60254-64-0) has unveiled its multifaceted roles in immunomodulation, gut health, and beyond. Advances in synthesis techniques and a deeper understanding of its mechanisms of action have positioned LNFP V as a promising candidate for therapeutic and nutritional applications. Continued innovation and interdisciplinary collaboration will be key to unlocking its full potential in the chemical biology and pharmaceutical sectors.
60254-64-0 (lacto-n-fucopentaose v) Related Products
- 9004-61-9(Hyaluronic acid)
- 120864-60-0(D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)
- 37517-28-5(Amikacin)
- 31799-91-4(Potassium hyaluronate)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
